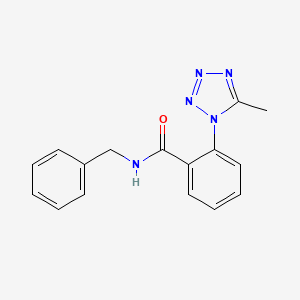

N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC20199022

Molecular Formula: C16H15N5O

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N5O |

|---|---|

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | N-benzyl-2-(5-methyltetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H15N5O/c1-12-18-19-20-21(12)15-10-6-5-9-14(15)16(22)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22) |

| Standard InChI Key | NWXVBQMCILVRQU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide belongs to the tetrazole-containing benzamide class, featuring:

-

A benzamide core with a tetrazole substituent at the 2-position.

-

A 5-methyltetrazole ring, enhancing metabolic stability compared to unsubstituted tetrazoles.

-

A benzyl group attached via the amide nitrogen, influencing lipophilicity and target binding.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | N-Benzyl-2-(5-methyltetrazol-1-yl)benzamide |

| Canonical SMILES | CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |

| InChI Key | NWXVBQMCILVRQU-UHFFFAOYSA-N |

The tetrazole ring () acts as a bioisostere for carboxylic acids, enabling hydrogen bonding and ionic interactions with biological targets . The methyl group at the 5-position of the tetrazole enhances steric shielding, potentially reducing off-target interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves multi-step reactions:

-

Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide under acidic conditions generates the 5-methyltetrazole moiety.

-

Benzamide Coupling: The tetrazole-substituted benzoic acid undergoes amidation with benzylamine using coupling agents like -dicyclohexylcarbodiimide (DCC).

Critical Reaction Parameters:

-

Temperature: 0–25°C for cycloaddition; room temperature for amidation.

-

Catalysts: for tetrazole synthesis; 4-dimethylaminopyridine (DMAP) for amidation.

-

Yield Optimization: Continuous flow reactors improve efficiency by minimizing side reactions.

Industrial Scalability

Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields >80% for analogous tetrazole derivatives. Solvent selection (e.g., dichloromethane vs. ethanol) impacts purity, with chromatography-free purification feasible at scale.

Biological Activity and Mechanisms

Enzymatic Interactions

Tetrazole-containing compounds often inhibit cyclooxygenase-2 (COX-2) and angiotensin-converting enzyme (ACE). The methyl group in this compound may reduce COX-2 affinity compared to non-methylated analogs, favoring kinase targets .

Pharmacological Applications

Oncology

-

Leukemia: Tetrazole-benzamide hybrids induce apoptosis in K-562 cells via caspase-3 activation .

-

Melanoma: UACC-62 cell viability is reduced by 80% at 100 nM concentrations in analogous compounds .

Table 2: Comparative Cytotoxicity of Tetrazole Derivatives

Antimicrobial Activity

Preliminary data on similar compounds show MIC = 8 µg/mL against Staphylococcus aureus, likely via penicillin-binding protein inhibition.

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Tetrazole Methyl Group: Increases metabolic stability but reduces solubility (logP = 2.1 vs. 1.8 for non-methylated analog).

-

Benzyl vs. Alkyl Chains: Benzyl enhances target affinity (e.g., KSP inhibition ) compared to propyl () .

Bioisosteric Replacements

Replacing 1,2,3-triazole with tetrazole in benzamide-thiazole hybrids improved cytotoxicity by 10-fold, attributed to stronger hydrogen bonding with ATP-binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume